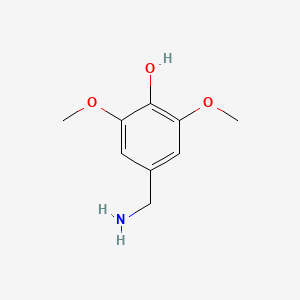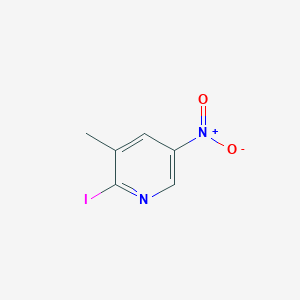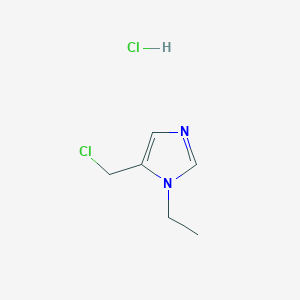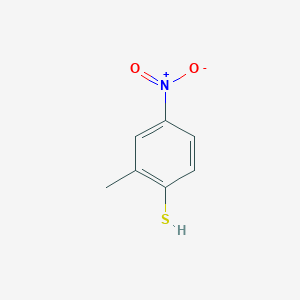
8-氟-5-甲氧基-1,2,3,4-四氢萘-1-酮
描述
“8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” is a chemical compound with the CAS Number: 49800-59-1 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 8-fluoro-5-methoxy-3,4-dihydro-1 (2H)-naphthalenone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO2/c1-14-10-6-5-8 (12)11-7 (10)3-2-4-9 (11)13/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 82-84 degrees Celsius .科学研究应用
化学酶促合成和前体应用
一项值得注意的应用涉及 (2R)-2-氨基-8-取代四氢萘的化学酶促合成,这是 5-羟色胺受体激动剂(如 8-OH-DPAT)的有用前体。该合成途径利用 1-甲氧基萘,突出了该化合物在生产具有生物活性的分子中的作用 (Orsini 等人,2002)。
多巴胺能化合物的合成途径
另一条研究途径探索了其在合成多巴胺能化合物中的应用,展示了 5-甲氧基-1,2,3,4-四氢萘-2-胺的直接合成。此过程涉及多个步骤,包括溴化和酯化,表明其作为合成中间体的多功能性 (Öztaşkın 等人,2011)。
正电子发射断层扫描放射性示踪剂的开发
该化合物还因其在肿瘤学中的潜力而受到研究,特别是在设计具有降低亲脂性的类似物以用作正电子发射断层扫描 (PET) 放射性示踪剂方面。这些努力旨在优化其药代动力学特性以获得更好的诊断应用 (Abate 等人,2011)。
用于显示器的液晶材料
在材料科学领域,包括 8-氟-5-甲氧基-1,2,3,4-四氢萘-1-酮衍生物在内的氟代四氢萘结构被设计用于有源矩阵液晶显示器 (LCD)。这些化合物表现出宽的向列温度范围和高介电各向异性,这对于 TFT 显示技术至关重要 (Kusumoto 等人,2004)。
构象和光谱研究
进一步的研究包括相关四氢萘化合物的构象分析、紫外-可见光谱、MESP(分子静电势)、NLO(非线性光学)和 NMR(核磁共振)研究。这些研究深入了解了振动光谱、电子结构和构象稳定性,这对于设计具有特定特性的化合物至关重要 (Arivazhagan 等人,2014)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTORPDEFRENTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229710 | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49800-59-1 | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49800-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)






![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)



